5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolo[3,2-b][1,2,4]triazol ring, a bromophenyl group, and a 1,4-dioxa-8-azaspiro[4.5]decane group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,4-dioxa-8-azaspiro[4.5]decane group, for example, is a spirocyclic compound, which means it has two rings that share a single atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the thiazolo[3,2-b][1,2,4]triazol ring might participate in reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present . For example, the presence of a bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of 1,2,4-triazole derivatives, including compounds structurally related to 5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which exhibited significant antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, Taha (2008) reported the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and thiadiazoles with potential antimicrobial activities (Taha, 2008). Additionally, compounds synthesized by Lal, Sharma, and Sharma (2012) demonstrated wide-spectrum antibacterial and antifungal activities, particularly among Mannich products (Lal, Sharma, & Sharma, 2012).
Anticancer and Antidiabetic Properties
Research by Flefel et al. (2019) on a novel series of spirothiazolidines analogs, structurally related to the compound , showed significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, these compounds exhibited promising therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, indicating potential antidiabetic applications (Flefel et al., 2019).
Inhibitory Properties
Asghari et al. (2016) synthesized derivatives of 5,5′-(ethane-1,2-diyl)bis(1,2,4-triazol-4-amines) that were evaluated as potential inhibitors of 15-lipoxygenase. Their research highlighted the inhibitory capacity of these compounds, which is relevant for understanding the potential applications of related triazole derivatives (Asghari et al., 2016).
Structural and Bioactivity Studies
Mohan (2003) conducted a study on condensed heterocyclic systems containing bridgehead nitrogen atoms, including the synthesis and bioactivity evaluation of various triazole and thiadiazole derivatives. This research offers insight into the structural characteristics and potential bioactivity of compounds related to this compound (Mohan, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety , which is used in the synthesis of various bioactive compounds . .
Mode of Action
It is likely that the compound interacts with its targets via the 1,4-dioxa-8-azaspiro[4.5]decane moiety , but the exact nature of these interactions and the resulting changes in cellular processes are currently unknown.
Biochemical Pathways
Without specific target information, it is difficult to determine the exact biochemical pathways affected by this compound. Compounds containing a 1,4-dioxa-8-azaspiro[45]decane moiety have been used in the synthesis of various bioactive compounds , suggesting that this compound may have broad effects on multiple biochemical pathways.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-2-4-14(20)5-3-13)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOQQIRBVZXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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